molecular formula C11H13FO3 B1322480 5-(4-Fluorophenoxy)valeric Acid CAS No. 347867-75-8

5-(4-Fluorophenoxy)valeric Acid

Cat. No. B1322480
M. Wt: 212.22 g/mol
InChI Key: SNUHBWJBUYDESY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 5-(4-Fluorophenoxy)valeric Acid has been explored in various studies. For instance, the synthesis of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, a metabolite derived from the catabolism of dietary flavan-3-ols, was achieved and used for targeted analysis in in vitro fermentation studies . Another study described the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids, starting from 3-(p-chlorophenyl)-4-oxo-valeric acid . Additionally, a synthesis procedure for 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid was developed, which involved a Schiff reaction of 5-fluoro-2-hydroxy-4′-(11C]methoxybenzophenone with γ-aminobutyric acid .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the X-ray structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone was determined to understand the biochemistry of its diastereomers . In the case of 5-fluoroorotic acid, single-crystal X-ray diffraction was used to characterize its coordination compounds with transition metals, revealing different coordination modes of the acid .

Chemical Reactions Analysis

The interaction of 5-fluoroorotic acid with transition metals was studied to understand its inhibitory effects on metalloproteins and its coordination chemistry. The study synthesized and characterized various complexes of 5-fluoroorotic acid with Ni(II), Cu(II), and Zn(II), establishing different coordination modes and geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were determined to compare their biological relevance and antioxidant capacity. For instance, the analytical parameters and antioxidant capacity of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone were determined and compared to other chemical analogues and structurally related compounds . The radiochemical yield, specific activity, and purity of the synthesized 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid were also assessed .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 14C‐labelled Compounds : 5-Hydroxy-4-keto valeric acid, related to 5-(4-Fluorophenoxy)valeric Acid, was synthesized for use in radiochemical studies. The process involved Grignard reactions and oxidation methods (Tschesche & Wirth, 1981).

Applications in Material Science

  • Production of Polyhydroxyalkanoates : Pseudomonas oleovorans was used to grow on various phenoxy valeric acids, including derivatives of 5-(4-Fluorophenoxy)valeric Acid. This resulted in the production of poly-3-hydroxy-5-(4'-tolyl)valerate, a crystalline polymer with unique thermal properties (Curley et al., 1996).

Biochemical Research

  • Solid-Phase Synthesis of Protected Peptide Segments : A novel handle, 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL), was prepared for use in solid-phase peptide synthesis. This is closely related to 5-(4-Fluorophenoxy)valeric Acid and highlights the utility of such compounds in peptide research (Albericio & Bárány, 1991).

Pharmacokinetics and Metabolism Studies

  • Biokinetics and Metabolism of Flavan-3-ols : In a study on the metabolism of flavan-3-ols in humans, compounds related to 5-(4-Fluorophenoxy)valeric Acid were identified as metabolites, demonstrating its relevance in metabolic studies (Wiese et al., 2015).

Environmental and Industrial Applications

  • Surfactants and Metal Mediated Oxidation : The oxidation kinetics of valeraldehyde, a precursor of 5-(4-Fluorophenoxy)valeric Acid, was studied in the presence of various surfactants. This research has implications for industrial applications, including the synthesis of plasticizers and pharmaceuticals (Ghosh et al., 2015).

Safety And Hazards

5-(4-Fluorophenoxy)valeric Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(4-fluorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUHBWJBUYDESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626414
Record name 5-(4-Fluorophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenoxy)valeric Acid

CAS RN

347867-75-8
Record name 5-(4-Fluorophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Fluorophenoxy)valeric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Sudesh, K Sudesh - Polyhydroxyalkanoates from Palm Oil …, 2013 - Springer
Many types of biodegradable plastics are being developed in response to the concerns over the accumulation of commodity plastics in the environment. Polyhydroxyalkanoate (PHA) …
Number of citations: 3 link.springer.com
K Sudesh - 2012 - books.google.com
The environmental problems caused by petroleum-based plastic and plastic waste have led to an increasing demand for biobased and biodegradable plastics, such as …
Number of citations: 56 books.google.com

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